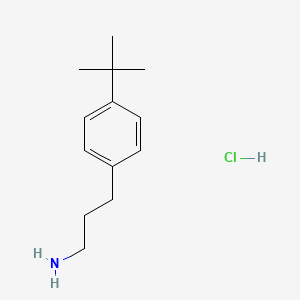

3-(4-Tert-butylphenyl)propan-1-amine hydrochloride

Description

Contextual Significance of Phenylpropanamine Scaffolds in Molecular Design

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The phenylpropanamine structure, which consists of a phenyl group attached to a three-carbon chain with an amine, is an example of such a scaffold. nih.gov This backbone enables a unique spatial arrangement of an amino group and a benzene (B151609) ring, making it a valuable template for designing bioactive compounds, particularly for central nervous system (CNS) drug targets. nih.gov For instance, derivatives of β-phenylalanine (3-amino-3-phenylpropanoic acid) are recognized as important scaffolds for developing new therapeutics due to their structural diversity, modularity, and enhanced stability compared to natural α-amino acids. nih.gov The ability to readily modify different positions on this scaffold allows for the creation of large libraries of compounds for screening and optimization in drug discovery. mdpi.com

Overview of Benzene-Substituted Aliphatic Amines in Contemporary Synthetic Chemistry

The synthesis of benzene-substituted aliphatic amines is a cornerstone of modern organic synthesis, with applications ranging from materials science to pharmaceuticals. Classical synthetic routes often involve multi-step processes. libretexts.org A common strategy is the Friedel-Crafts acylation of a benzene ring, followed by reduction of the resulting ketone to form the alkyl chain, and subsequent introduction or modification of the amine functionality. libretexts.org Another established method is the reduction of nitroarenes to anilines, which can then be further elaborated. nih.gov

Contemporary synthetic chemistry continuously seeks more efficient and milder methods. Recent advancements include catalyst- and additive-free approaches that proceed through imine condensation and isoaromatization pathways to generate aniline (B41778) derivatives. nih.govresearchgate.netbeilstein-journals.org However, challenges remain, particularly in electrophilic aromatic substitution reactions involving anilines. The amino group is a strong Lewis and Brønsted base, which can react with acid catalysts, converting the electron-donating amine into a strongly electron-withdrawing ammonium (B1175870) group and thereby deactivating the ring towards the desired substitution. youtube.com This necessitates the use of protective groups or indirect synthetic routes to achieve the desired substitution patterns. youtube.com

Specific Focus on the 4-Tert-butylphenyl Moiety in Chemical Systems

The 4-tert-butylphenyl group is a common substituent in organic chemistry that imparts specific properties to a molecule. The tert-butyl group is sterically bulky, a feature that is often exploited to provide steric hindrance, protecting sensitive parts of a molecule from unwanted reactions or influencing the regioselectivity of a reaction. nih.gov This steric shield can also enhance the stability of adjacent functional groups. nih.gov

From an electronic standpoint, the tert-butyl group acts as an electron-donating group through induction, which increases the electron density on the aromatic ring. nih.gov This property, combined with its hydrophobic nature, can enhance a compound's solubility in organic solvents and influence its biological activity. nih.gov In practical applications, the 4-tert-butylphenyl moiety is a key component in various commercial products. For example, 4-tert-butylphenol (B1678320) is a crucial intermediate for synthesizing pesticides, fungicides, and as a component in the production of resins and plasticizers. guidechem.comwikipedia.org In medicinal chemistry, while the tert-butyl group is frequently used to improve metabolic stability, it can also be susceptible to metabolism itself, prompting research into bioisosteric replacements. nih.gov Furthermore, the 4-tert-butylphenyl group has been utilized as a chemical "tag" in solution-phase synthesis, facilitating the isolation of tagged compounds via affinity chromatography. researchgate.net

Table 1: Properties of 4-tert-Butylphenol

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₄O |

| Molar Mass | 150.221 g·mol⁻¹ |

| Appearance | White solid |

| Melting Point | 99.5 °C |

| Boiling Point | 239.8 °C |

| Solubility in water | 0.6 g/L (20 °C) |

Data sourced from Wikipedia. wikipedia.org

Research Landscape of 3-(4-Tert-butylphenyl)propan-1-amine (B2721746) Hydrochloride (CAS: 2397661-96-8) and Closely Related Analogues

Direct research publications specifically detailing the synthesis or application of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride with CAS number 2397661-96-8 are not widely available, suggesting it may be a relatively novel compound or a specialized research chemical. However, the research landscape of its precursors and close structural analogues provides significant insight into its potential utility.

The immediate synthetic precursor to the target amine is the corresponding aldehyde, 3-(4-tert-butylphenyl)propanal (B16135). This compound, also known as p-tert-butyldihydrocinnamic aldehyde, is utilized as a fragrance ingredient with a green lily odor. google.com A patent describes its synthesis via the hydrogenation of p-tert-butyl cinnamic aldehyde, which is formed from the reaction of t-butyl benzene. google.com The subsequent conversion of 3-(4-tert-butylphenyl)propanal to 3-(4-tert-butylphenyl)propan-1-amine would likely proceed via standard reductive amination methods.

The broader 3-phenylpropane scaffold is a subject of synthetic exploration. For example, research into the synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones demonstrates the utility of the three-carbon linker for creating diverse molecular libraries through reactions like the Mannich reaction followed by nucleophilic substitution. researchgate.net Additionally, molecules containing the 3-(4-tert-butylphenyl) structural unit have appeared as intermediates or starting materials in complex chemical transformations, such as silver-catalyzed cyclization and skeletal rearrangement reactions. acs.org These examples underscore the value of the 3-(4-tert-butylphenyl)propane framework as a versatile building block for constructing more complex molecules with potential applications in materials science and medicinal chemistry.

Table 2: Related Compounds and their Context

| Compound Name | CAS Number | Research Context/Application |

|---|---|---|

| 3-(4-tert-Butylphenyl)propanal | 18127-01-0 | Precursor to the target amine; used as a fragrance ingredient. google.comsigmaaldrich.com |

| 4-tert-Butylphenol | 98-54-4 | Intermediate in the synthesis of polymers, pesticides, and other chemicals. guidechem.comwikipedia.org |

| 3-(4-(tert-butyl)phenyl)-2-methyl-5-phenylpent-1-en-4-yn-3-ol | Not specified | Starting material in a study on silver-catalyzed cyclization reactions. acs.org |

Synthetic Methodologies for 3-(4-Tert-butylphenyl)propan-1-amine Hydrochloride and its Analogues

The synthesis of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride and related structures involves a variety of strategic approaches. These methodologies can be broadly categorized into two main phases: the construction of the core carbon skeleton and the subsequent introduction of the primary amine functionality. This article details established and innovative synthetic routes, focusing on the chemical transformations that enable the assembly of this specific molecular architecture.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-tert-butylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14;/h6-9H,4-5,10,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAYYRXAYPFGKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 4 Tert Butylphenyl Propan 1 Amine Hydrochloride

Reactions Involving the Primary Amine Functionality

The primary amine group in 3-(4-tert-butylphenyl)propan-1-amine (B2721746) hydrochloride is a nucleophilic center, making it amenable to a variety of chemical transformations to form a diverse range of derivatives.

Acylation and Sulfonylation for Amide and Sulfonamide Derivatives

Primary amines readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for the protection of amine groups or for the generation of compounds with specific biological or material properties.

While specific studies detailing the acylation and sulfonylation of 3-(4-tert-butylphenyl)propan-1-amine are not extensively documented in publicly available literature, the general reactivity of primary amines provides a strong indication of the expected products.

Table 1: Representative Acylation and Sulfonylation Reactions of Primary Amines

| Reactant | Reagent | Product Class |

| 3-(4-Tert-butylphenyl)propan-1-amine | Acetyl chloride | N-acetyl amide |

| 3-(4-Tert-butylphenyl)propan-1-amine | Benzoyl chloride | N-benzoyl amide |

| 3-(4-Tert-butylphenyl)propan-1-amine | Benzenesulfonyl chloride | N-benzenesulfonyl amide |

| 3-(4-Tert-butylphenyl)propan-1-amine | p-Toluenesulfonyl chloride | N-tosyl amide |

Note: This table represents expected reactions based on the general reactivity of primary amines.

Alkylation Reactions for Secondary and Tertiary Amine Formation

The primary amine of 3-(4-tert-butylphenyl)propan-1-amine can be alkylated using alkyl halides to form secondary and tertiary amines. However, these reactions often suffer from a lack of selectivity, leading to mixtures of mono-, di-, and even tri-alkylated products, including the formation of quaternary ammonium (B1175870) salts. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the desired product. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred for the synthesis of secondary amines.

Condensation Reactions for Schiff Base Intermediates

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. Schiff bases are versatile intermediates in organic synthesis and can be further reduced to form secondary amines or used in various C-N bond-forming reactions. The reaction of 3-(4-tert-butylphenyl)propan-1-amine with an aldehyde or ketone would proceed through a hemiaminal intermediate before dehydrating to the corresponding imine.

Table 2: Formation of Schiff Bases from Primary Amines and Carbonyl Compounds

| Amine Reactant | Carbonyl Reactant | Product |

| 3-(4-Tert-butylphenyl)propan-1-amine | Benzaldehyde | N-Benzylidene-3-(4-tert-butylphenyl)propan-1-amine |

| 3-(4-Tert-butylphenyl)propan-1-amine | Acetone | N-Isopropylidene-3-(4-tert-butylphenyl)propan-1-amine |

| 3-(4-Tert-butylphenyl)propan-1-amine | Cyclohexanone | N-Cyclohexylidene-3-(4-tert-butylphenyl)propan-1-amine |

Note: This table illustrates the expected products from the condensation reaction based on general principles.

Coupling Reactions for Complex Amino-Substituted Structures

The primary amine functionality allows 3-(4-tert-butylphenyl)propan-1-amine to participate in various coupling reactions to form more complex molecules. Notable examples include the Buchwald-Hartwig amination and the Ugi multicomponent reaction.

In the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, the amine can be coupled with aryl halides or triflates to form N-aryl or N-heteroaryl derivatives. wikipedia.orgorganic-chemistry.orgyoutube.comacsgcipr.orglibretexts.org This reaction is a powerful tool for the construction of carbon-nitrogen bonds.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly efficient for generating molecular diversity and creating peptide-like structures. 3-(4-tert-butylphenyl)propan-1-amine can serve as the amine component in this versatile transformation.

Transformations of the Aromatic Ring System

The 4-tert-butylphenyl moiety of the compound is susceptible to electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing substituents.

Electrophilic Aromatic Substitution Reactions on the 4-Tert-butylphenyl Moiety

The tert-butyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. The propylamino group, especially when protonated as in the hydrochloride salt, is a deactivating, meta-directing group. Therefore, the outcome of electrophilic aromatic substitution on 3-(4-tert-butylphenyl)propan-1-amine hydrochloride will be influenced by the interplay of these two groups and the reaction conditions. However, considering the steric hindrance from the bulky tert-butyl group at the ortho positions, substitution is often favored at the para position relative to the tert-butyl group, which is already occupied. Thus, reactions will likely target the positions ortho to the tert-butyl group, despite some steric hindrance, and meta to the propylamino group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration : Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group onto the aromatic ring. masterorganicchemistry.comyoutube.com

Halogenation : Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst results in the substitution of a hydrogen atom with a halogen.

Sulfonation : Fuming sulfuric acid introduces a sulfonic acid (-SO3H) group onto the ring. masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.com This reaction is reversible.

Friedel-Crafts Alkylation and Acylation : These reactions introduce alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. cerritos.eduedubirdie.comyoutube.commsu.edumsu.edualfredstate.eduucalgary.ca

The precise regioselectivity of these reactions on 3-(4-tert-butylphenyl)propan-1-amine hydrochloride would require specific experimental investigation, as the directing effects of the two substituents are opposing. However, the activating effect of the tert-butyl group is generally stronger, suggesting that substitution will likely occur at the positions ortho to it.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on the 4-Tert-butylphenyl Moiety

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO3, H2SO4 | 3-(2-Nitro-4-tert-butylphenyl)propan-1-amine |

| Bromination | Br2, FeBr3 | 3-(2-Bromo-4-tert-butylphenyl)propan-1-amine |

| Sulfonation | SO3, H2SO4 | 2-(3-Aminopropyl)-5-tert-butylbenzenesulfonic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(2-(3-Aminopropyl)-5-tert-butylphenyl)ethan-1-one |

Note: The predicted products are based on the directing effects of the substituents. Actual product distribution may vary depending on reaction conditions.

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroatom Bond Formation

Transition-metal catalysis provides powerful tools for constructing complex molecular architectures from simpler precursors. acs.org For a molecule like 3-(4-tert-butylphenyl)propan-1-amine, both the amine function and the aryl ring can be envisaged as participants in such coupling processes, although their reactivity profiles differ significantly.

Aryl-Aryl Bond Formation: The direct participation of the 4-tert-butylphenyl group in aryl-aryl bond formation would typically require prior functionalization. For instance, if the aromatic ring were halogenated (e.g., converted to 4-tert-butyl-1-iodobenzene), it could readily engage in classic cross-coupling reactions like the Suzuki-Miyaura coupling. In such a scenario, the functionalized aryl halide would react with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to a biaryl structure. organic-chemistry.orgnih.gov The mechanism for this type of reaction is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Aryl-Heteroatom Bond Formation: The primary amine group of 3-(4-tert-butylphenyl)propan-1-amine is well-suited for direct participation in aryl-heteroatom bond formation, specifically the creation of new carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a preeminent example of such a transformation. wikipedia.orgopenochem.org This palladium-catalyzed reaction couples amines with aryl halides or pseudohalides, providing a versatile route to N-arylated products. libretexts.orgorganic-chemistry.org In this context, 3-(4-tert-butylphenyl)propan-1-amine would serve as the amine nucleophile, reacting with various aryl halides to generate more complex secondary amines. The reaction is known for its broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry for constructing C-N bonds found in numerous pharmaceuticals and materials. libretexts.orgrsc.org

The general scheme for the Buchwald-Hartwig amination involving a primary amine is as follows:

Ar-X + R-NH₂ --(Pd catalyst, Ligand, Base)--> Ar-NH-R + HX

Where 'Ar-X' is an aryl halide and 'R-NH₂' is the primary amine.

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations. The focus here is on the palladium-catalyzed C-N cross-coupling, as it represents the most direct and likely transformation pathway for 3-(4-tert-butylphenyl)propan-1-amine.

The rate and efficiency of the Buchwald-Hartwig amination are highly dependent on several factors, including the choice of palladium precursor, the structure of the phosphine (B1218219) ligand, the base, and the solvent. Kinetic studies on the amination of aryl halides have revealed that the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step in the catalytic cycle. nih.govacs.org

The reaction kinetics can be complex; for instance, studies using Pd(BINAP)₂ as a catalyst for the amination of aryl bromides with primary amines have shown zero-order dependence on the concentration of the aryl halide, amine, and base, but a first-order dependence on the catalyst concentration. acs.org This suggests that the dissociation of a ligand from the palladium center to generate a catalytically active species is the turnover-limiting step under these conditions. acs.orguwindsor.ca

Below is a hypothetical data table illustrating the potential impact of different ligands on the yield of a Buchwald-Hartwig reaction between 3-(4-tert-butylphenyl)propan-1-amine and an aryl bromide. The data is illustrative and based on general trends observed in the literature for similar primary amines. rsc.org

| Entry | Ligand | Base | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | BINAP | NaOtBu | 100 | 12 | 65 |

| 2 | RuPhos | NaOtBu | 80 | 4 | 92 |

| 3 | BrettPhos | NaOtBu | 80 | 4 | 95 |

| 4 | XPhos | K₃PO₄ | 100 | 12 | 78 |

Thermodynamically, the formation of the stable aryl-amine C-N bond and the corresponding salt byproduct drives the reaction forward. However, side reactions can occur. A potential competing pathway for primary alkylamines is β-hydride elimination from the palladium-amido intermediate, which would lead to an imine and a hydrodehalogenated arene. acs.org The design of catalyst systems, particularly the use of sterically hindered ligands, aims to suppress this undesired pathway by favoring reductive elimination. acs.org

The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of fundamental organometallic steps. wikipedia.orglibretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II) intermediate. wikipedia.org

Amine Coordination and Deprotonation: The primary amine, 3-(4-tert-butylphenyl)propan-1-amine, coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

Reductive Elimination: This is the final, product-forming step. The aryl group and the amido ligand couple, and the resulting N-arylated amine product is eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle. wikipedia.org

A simplified representation of this catalytic cycle is shown below:

Mechanistic studies have provided detailed insights into each of these steps. For example, the nature of the resting state of the catalyst can vary depending on the specific reaction conditions and substrates. acs.org In some systems, the arylpalladium(II) amido complex is the resting state, indicating that reductive elimination is the turnover-limiting step. nih.gov Understanding these nuances is key to the rational design of more efficient and selective catalysts for C-N bond formation.

Advanced Applications in Chemical Research and Material Science

Building Blocks in Complex Organic Synthesis

The utility of 3-(4-tert-butylphenyl)propan-1-amine (B2721746) hydrochloride as a foundational element in the construction of intricate organic molecules is a subject of growing interest. Its distinct molecular architecture allows for its incorporation into a variety of larger structures, including polymers, macrocycles, and heterocyclic systems.

Precursors for Polymeric Materials and Modified Polymers

While direct polymerization of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride is not extensively documented in the reviewed literature, its amine functionality makes it a prime candidate for incorporation into polymeric chains. Primary amines are well-known to react with various functional groups, such as carboxylic acids, acyl chlorides, and epoxides, to form amide and secondary amine linkages, respectively. These reactions are fundamental to the synthesis of polyamides and other polymers. The presence of the bulky 4-tert-butylphenyl group can be strategically utilized to impart specific properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical characteristics. The hydrophobic nature of the tert-butyl group can influence the polymer's interaction with different media and its self-assembly behavior.

Synthons for Macrocyclic and Supramolecular Architectures

The synthesis of macrocycles, large ring-like molecules, is a significant area of chemical research due to their applications in areas such as host-guest chemistry and catalysis. rsc.org The formation of these structures often relies on the reaction of difunctional precursors. While specific examples detailing the use of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride in macrocycle synthesis were not prevalent in the reviewed literature, its primary amine group makes it a suitable component for such reactions. For instance, it can undergo condensation reactions with dicarboxylic acids or dialdehydes to form macrocyclic amides or imines. nih.govresearchgate.net The tert-butylphenyl moiety would be appended to the macrocyclic framework, influencing its conformational properties and its ability to engage in supramolecular interactions. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The phenyl group of the compound can participate in π-π stacking interactions, while the tert-butyl group can engage in hydrophobic interactions, both of which are crucial for the formation of well-defined supramolecular assemblies. A general strategy for synthesizing macrocycles involves the sequential coupling of three building blocks, which can include primary amines. nih.gov

Intermediates in the Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Triazoles, Naphthyridines, Benzimidazoles)

The primary amine functionality of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride makes it a valuable intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds.

Pyrazoles: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their synthesis often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.netorganic-chemistry.org While 3-(4-tert-butylphenyl)propan-1-amine is not a hydrazine, it can be chemically modified to participate in pyrazole (B372694) synthesis. For instance, it could be converted into a hydrazine derivative which would then be used in a classical pyrazole synthesis. Alternatively, the amine could be used to synthesize a precursor containing a 1,3-dicarbonyl-like functionality, which would then react with hydrazine. Pyrazoles are known for their wide range of biological activities. nih.gov

Triazoles: Triazoles are five-membered rings with three nitrogen atoms. The 1,2,4-triazole (B32235) scaffold, in particular, has been synthesized using derivatives of 4-tert-butylphenyl compounds. For example, novel 3-(4-tert-butylphenyl)-5-cylopropyl-4H-1,2,4-triazole derivatives have been synthesized and shown to possess antioxidative and antimicrobial activities. researchgate.net Similarly, 13 novel 3-(4-(tert-butyl)phenyl)-5-(R-ylthio)-4H-1,2,4-triazole-4-amines have been synthesized with the aim of discovering new biologically active compounds. zsmu.edu.ua The synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols has also been reported. doaj.org These examples highlight the utility of the 4-tert-butylphenyl moiety in constructing triazole-based compounds.

Naphthyridines: Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in the rings. Various synthetic routes to naphthyridine derivatives have been developed, some of which involve the use of amino-substituted precursors. researchgate.netnih.govresearchgate.net The amine group of 3-(4-tert-butylphenyl)propan-1-amine could be utilized in reactions such as the Skraup reaction or other cyclization strategies to form the naphthyridine core. researchgate.net The 4-tert-butylphenyl substituent would then be incorporated into the final structure, potentially influencing its biological or material properties.

Benzimidazoles: Benzimidazoles are formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. nih.gov A common synthetic method involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. beilstein-journals.orgresearchgate.net 3-(4-tert-butylphenyl)propan-1-amine could be used to synthesize a substituted aldehyde, which would then react with an o-phenylenediamine to yield a benzimidazole (B57391) bearing the 4-tert-butylphenylpropan-1-yl group at the 2-position.

Ligand Design in Coordination Chemistry

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The design of novel ligands is crucial for the development of new catalysts and materials with unique electronic and magnetic properties.

Synthesis of Novel Ligands Incorporating the 4-Tert-butylphenylpropan-1-amine Structure

The primary amine group of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride serves as an excellent coordination site for metal ions. This allows for the synthesis of a wide variety of metal complexes. The amine can be further functionalized to create multidentate ligands, which can form more stable complexes with metal ions. For example, the amine could be reacted with other molecules containing donor atoms like nitrogen, oxygen, or sulfur to create ligands that can bind to a metal ion through multiple points of attachment. The bulky 4-tert-butylphenyl group can play a significant role in determining the steric environment around the metal center, which can influence the reactivity and selectivity of the resulting metal complex.

Application in Metal-Catalyzed Reactions

Metal complexes derived from ligands incorporating the 3-(4-tert-butylphenyl)propan-1-amine structure have potential applications in catalysis. The steric bulk of the tert-butylphenyl group can create a specific pocket around the metal center, which can lead to enhanced selectivity in catalytic reactions. For instance, in asymmetric catalysis, such steric hindrance can favor the formation of one enantiomer of a chiral product over the other. The electronic properties of the phenyl ring can also be tuned by introducing other substituents, which can further modify the catalytic activity of the metal complex. Transition metal-catalyzed reactions are fundamental in modern organic synthesis for creating C-N bonds, as seen in hydroamination and hydroaminoalkylation reactions. acs.org

Research in Surface Chemistry and Corrosion Inhibition

The amine functionality in 3-(4-tert-butylphenyl)propan-1-amine hydrochloride suggests its potential as a corrosion inhibitor, a critical application in protecting metallic surfaces from degradation. The efficacy of such compounds is intrinsically linked to their ability to adsorb onto the metal surface and form a protective barrier.

The adsorption of amine-containing molecules onto metal surfaces is a complex process governed by several factors, including the chemical structure of the amine, the nature of the metal, and the surrounding environment. The primary amine group in 3-(4-tert-butylphenyl)propan-1-amine hydrochloride can interact with metal surfaces through two primary mechanisms: physisorption and chemisorption.

Physisorption: This process involves weaker, non-covalent interactions, such as electrostatic forces between the protonated amine group and a negatively charged metal surface (in acidic media), or van der Waals forces between the organic molecule and the metal. The large tert-butylphenyl group would contribute significantly to van der Waals interactions.

Chemisorption: This involves the formation of a coordinate-type bond between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the metal atoms. nih.gov This stronger interaction often leads to more effective and robust corrosion inhibition. Aromatic amines, in particular, can also interact through the π-electrons of the phenyl ring with the metal surface. ampp.orgbohrium.com

The adsorption behavior of amine-based inhibitors is often described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage. nargesgoudarzi.comresearchgate.net

Table 1: Comparison of Adsorption Mechanisms for Amine-Based Corrosion Inhibitors

| Adsorption Type | Interacting Moiety | Nature of Interaction | Bond Strength |

| Physisorption | Protonated Amine, Alkyl/Aryl Groups | Electrostatic, Van der Waals | Weak |

| Chemisorption | Amine (N atom), Aromatic Ring (π-electrons) | Coordinate Bonding, π-electron sharing | Strong |

The protective action of corrosion inhibitors like 3-(4-tert-butylphenyl)propan-1-amine hydrochloride arises from the formation of a thin, persistent film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. chemetrics.comnbspecchem.comchemtreat.comfineamin.com

The structure of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride is well-suited for film formation. The amine group serves as an anchoring point to the metal surface. bohrium.com The long propan-1-amine chain and the bulky, hydrophobic tert-butylphenyl group would then orient away from the surface, creating a dense, water-repellent layer. nih.govchemetrics.com This hydrophobic barrier impedes the diffusion of corrosive species, such as water and ions, to the metal surface. The effectiveness of this film is dependent on the packing density of the inhibitor molecules on the surface, which is influenced by both intermolecular interactions and the steric hindrance of the tert-butyl group.

Probes and Reagents in Biochemical and Enzyme Studies

The amine group is a key functional group in many biological molecules, and as such, synthetic amines can be valuable tools in biochemical and enzymatic research.

Amine-containing compounds are frequently utilized as ligands in various biochemical assays. alfachemic.com A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The primary amine group in 3-(4-tert-butylphenyl)propan-1-amine hydrochloride can be protonated at physiological pH, allowing it to form ionic bonds with negatively charged residues (e.g., carboxylate groups of aspartic and glutamic acid) on proteins or other biological targets. The hydrophobic tert-butylphenyl group can participate in hydrophobic interactions within the binding pockets of proteins.

This dual-interaction capability could be exploited in the development of assays for:

Receptor Binding: The compound could be used as a competitive ligand in radioligand binding assays to characterize receptors or to screen for other compounds that bind to the same site.

Enzyme Activity: If the compound binds to an enzyme, it could be used to develop assays to measure enzyme activity or to screen for enzyme inhibitors.

Protein-Protein Interactions: The compound could potentially disrupt or stabilize protein-protein interactions, providing a tool to study these processes.

Enzyme inhibitors are invaluable tools in biochemistry and pharmacology. nih.gov Amine-containing compounds can act as enzyme inhibitors through various mechanisms. nih.govacs.org Methodologically, the investigation of a potential enzyme inhibitor like 3-(4-tert-butylphenyl)propan-1-amine hydrochloride would involve several key steps:

Enzyme Selection: Identifying an enzyme whose activity might be modulated by a compound with the structural features of the target molecule.

Kinetic Analysis: Performing enzyme kinetics studies to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

Determination of Inhibition Constants: Calculating the inhibition constant (Ki), which is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor.

Mechanism of Action Studies: Investigating the specific molecular interactions between the inhibitor and the enzyme through techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling.

The primary amine of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride could mimic the amine group of a natural substrate, potentially acting as a competitive inhibitor. The bulky tert-butylphenyl group could also interact with allosteric sites on an enzyme, leading to non-competitive inhibition.

Advanced Materials Science Applications

The structural features of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride also suggest its potential utility in the field of advanced materials science. The combination of a reactive amine group and a bulky, hydrophobic substituent can be leveraged to create materials with tailored properties.

The tert-butylphenyl group is known to enhance the solubility of molecules in organic solvents and to introduce steric bulk, which can influence the morphology and packing of materials in the solid state. The primary amine group provides a reactive handle for polymerization or for grafting the molecule onto surfaces or into polymer matrices.

Potential applications in materials science include:

Monomers for High-Performance Polymers: The amine group can react with various functional groups (e.g., epoxides, carboxylic acids, isocyanates) to form polymers. The incorporation of the bulky tert-butylphenyl group could lead to polymers with enhanced thermal stability, solubility, and specific mechanical properties.

Surface Modifying Agents: The molecule could be used to modify the surfaces of materials to alter their properties, such as hydrophobicity, adhesion, or biocompatibility. For instance, grafting onto a hydrophilic surface would render it more hydrophobic.

Components in Organic Electronics: Tertiary amines have been investigated as n-type dopants in organic semiconductors. rsc.org While the primary amine in 3-(4-tert-butylphenyl)propan-1-amine hydrochloride would need to be converted to a tertiary amine, this highlights a potential avenue for the development of new materials for organic electronic devices.

Table 2: Potential Roles of Functional Groups of 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride in Materials Science

| Functional Group | Property | Potential Application |

| Tert-butylphenyl | Bulky, Hydrophobic, Enhances Solubility | High-performance polymers, Soluble organic materials |

| Propan-1-amine | Reactive, Polar | Monomer for polymerization, Surface modification |

Utilization in Specialty Chemical Formulations

The unique combination of a hydrophobic tert-butylphenyl group and a reactive primary amine in 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride makes it a valuable precursor for a variety of specialty chemical formulations. The amine functional group serves as a versatile handle for further chemical modifications, allowing for its incorporation into larger molecular architectures.

Derivatives of this compound could find utility as antioxidants, stabilizers, or property-enhancing additives in polymers and resins. The tert-butylphenol moiety, a related structural unit, is widely used in the production of epoxy and polycarbonate resins, as well as in phenolic resins where it can act as a chain terminator to control molecular weight. While not a phenol (B47542) itself, the tert-butylphenyl group in the target compound can contribute to the thermal stability and compatibility of additives within a polymer matrix.

Furthermore, the primary amine can be transformed into a variety of other functional groups, leading to the synthesis of surfactants, corrosion inhibitors, or curing agents for epoxy resins. The hydrochloride salt form also suggests potential applications in formulations where controlled release or specific solubility characteristics are required.

| Potential Application Area | Key Structural Feature | Plausible Function |

| Polymer Additives | 4-tert-butylphenyl group | Enhanced thermal stability, improved solubility, steric hindrance |

| Surfactants | Amphiphilic nature (hydrophobic tail and hydrophilic head) | Surface tension reduction, emulsification |

| Corrosion Inhibitors | Primary amine group | Adsorption on metal surfaces, formation of protective films |

| Epoxy Resin Curing Agents | Reactive primary amine | Cross-linking of epoxy polymer chains |

Role in the Development of Optoelectronic Materials (if relevant through derivatization)

The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices relies on the design of materials with specific electronic and physical properties. The derivatization of 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride offers a pathway to novel materials for these applications. The 4-tert-butylphenyl group is a common substituent in organic electronic materials, where it plays a crucial role in improving material processability and device performance.

The incorporation of tert-butyl groups into molecules for OLEDs can effectively increase their solubility and prevent aggregation-caused self-quenching of excitons in thin films. researchgate.net This leads to higher photoluminescent quantum yields and improved device efficiencies. researchgate.net For instance, tert-butyl substituted compounds have been used in thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies in solution-processed non-doped OLEDs. researchgate.net

By chemically modifying the amine group of 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride, it is conceivable to synthesize new charge-transporting materials, host materials for emissive layers, or fluorescent emitters. The propyl-amine linker provides flexibility in molecular design, allowing for the attachment of various chromophores or electroactive moieties. The tert-butyl group would serve to enhance the solubility and morphological stability of the resulting material, which are critical parameters for the fabrication of high-performance organic electronic devices.

| Property | Influence of 4-tert-butylphenyl group |

| Solubility | Increased in organic solvents |

| Film Morphology | Improved stability, reduced crystallization |

| Photoluminescence | Prevention of aggregation-caused quenching |

| Device Performance | Potential for higher efficiency and stability |

While further research is necessary to fully explore the potential of 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride, its structural attributes provide a strong foundation for its application in the development of next-generation specialty chemicals and optoelectronic materials.

Spectroscopic Characterization and Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, offering profound insights into the connectivity and chemical environment of atoms within a molecule. For 3-(4-Tert-butylphenyl)propan-1-amine (B2721746) hydrochloride, both ¹H and ¹³C NMR are crucial for a thorough analysis.

Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) are influenced by the shielding and deshielding effects of neighboring functional groups, while the multiplicity, or splitting pattern, arises from spin-spin coupling between adjacent protons.

In a typical ¹H NMR spectrum of 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride, one would expect to observe distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the protons of the tert-butyl group. The presence of the hydrochloride salt would result in the amine protons appearing as a broad signal, often downfield.

Expected ¹H NMR Data for 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| tert-Butyl (C(CH₃)₃) | ~1.3 | Singlet (s) | 9H |

| Methylene (-CH₂-CH₂-NH₃⁺) | ~2.0 | Quintet (quin) | 2H |

| Benzylic Methylene (Ar-CH₂-) | ~2.7 | Triplet (t) | 2H |

| Methylene (-CH₂-NH₃⁺) | ~3.0 | Triplet (t) | 2H |

| Aromatic (Ar-H) | ~7.2 - 7.4 | Two Doublets (d) | 4H |

| Amine (-NH₃⁺) | Variable, broad | Broad Singlet (br s) | 3H |

Note: Expected values are based on general principles of ¹H NMR spectroscopy and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are indicative of the type of carbon (aliphatic, aromatic, etc.) and its chemical environment.

For 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride, the ¹³C NMR spectrum would display signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbons of the propyl chain, and the aromatic carbons.

Expected ¹³C NMR Data for 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| tert-Butyl Methyl (C(CH₃)₃) | ~31 |

| Propyl C2 (-CH₂-CH₂-NH₃⁺) | ~32 |

| Benzylic Methylene (Ar-CH₂) | ~35 |

| tert-Butyl Quaternary (C(CH₃)₃) | ~34 |

| Methylene (-CH₂-NH₃⁺) | ~40 |

| Aromatic C2, C6 | ~126 |

| Aromatic C3, C5 | ~128 |

| Aromatic C1 (ipso to propyl) | ~138 |

| Aromatic C4 (ipso to tert-butyl) | ~149 |

Note: Expected values are based on general principles of ¹³C NMR spectroscopy and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride, HRMS would be used to determine the exact mass of the protonated molecular ion of the free base, [M+H]⁺.

The theoretical exact mass of the free base, C₁₃H₂₁N, is 191.1674. The protonated molecule, [C₁₃H₂₂N]⁺, would have a theoretical exact mass of 192.1752. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For 3-(4-Tert-butylphenyl)propan-1-amine, common fragmentation pathways would involve cleavage of the propyl chain and loss of the tert-butyl group.

A plausible fragmentation pattern would include a prominent peak corresponding to the benzylic cleavage, resulting in a stable tropylium-like ion. Another characteristic fragment would be the loss of a methyl group from the tert-butyl cation. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful technique for the identification of functional groups within a molecule based on the absorption of infrared radiation. The FT-IR spectrum of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride is expected to exhibit characteristic absorption bands corresponding to its primary amine salt, alkyl, and substituted aromatic moieties.

The primary amine salt (-NH3+) gives rise to a broad and strong absorption band in the region of 3200-2800 cm⁻¹, resulting from the N-H stretching vibrations. This broadness is a hallmark of the hydrogen bonding interactions within the crystal lattice of the salt. Asymmetrical and symmetrical bending vibrations of the -NH3+ group are anticipated to appear in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively.

The aliphatic propyl chain will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (rocking). The tert-butyl group is characterized by a strong C-H bending vibration around 1365 cm⁻¹ and another at approximately 1255 cm⁻¹.

The para-substituted benzene (B151609) ring will display several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region. The para-substitution pattern gives rise to a strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ range, which is a key indicator of the substitution pattern on the benzene ring.

Table 1: Predicted FT-IR Spectral Data for 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine salt) | 3200-2800 | Strong, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| -NH3+ Asymmetric Bend | 1625-1560 | Medium |

| Aromatic C=C Stretch | 1610, 1580, 1510 | Medium to Weak |

| -NH3+ Symmetric Bend | 1550-1500 | Medium |

| Aliphatic C-H Bend | ~1465 | Medium |

| Tert-butyl C-H Bend | ~1365, ~1255 | Strong, Medium |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride is expected to be dominated by vibrations of the non-polar bonds and the aromatic ring.

The aromatic ring vibrations are typically strong in Raman spectra. The ring breathing mode of the para-substituted benzene ring is expected to be a prominent feature. The C-H stretching vibrations of both the aromatic and aliphatic components will also be visible. The symmetric vibrations of the tert-butyl group are generally strong Raman scatterers. In contrast to FT-IR, the N-H vibrations of the amine salt are expected to be weaker in the Raman spectrum. The spectrum of the closely related phenethylamine (B48288) hydrochloride shows characteristic Raman bands that can be used as a reference for predicting the spectrum of the target compound. chemicalbook.comspectrabase.comresearchgate.netacs.orgnih.gov

Table 2: Predicted Raman Shifts for 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride (by analogy to Phenethylamine HCl researchgate.net)

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3060 |

| Aliphatic C-H Stretch | ~2930 |

| Aromatic Ring Breathing | ~1605, ~1005 |

| Aliphatic C-C Stretch | ~1215 |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene ring in 3-(4-tert-butylphenyl)propan-1-amine hydrochloride.

The UV-Vis spectrum of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorption bands characteristic of a para-disubstituted benzene ring. The primary absorption band, arising from the π → π* transition of the benzene ring, is typically observed in the ultraviolet region. For p-alkyl substituted benzenes, this absorption maximum (λmax) is generally found around 260-270 nm. The presence of the tert-butyl group, an electron-donating alkyl group, is expected to cause a slight bathochromic (red) shift compared to unsubstituted benzene. The fine vibrational structure often seen in the benzene spectrum is typically lost in substituted derivatives in solution.

Table 3: Predicted UV-Vis Absorption Data for 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride

| Transition | Predicted λmax (nm) |

|---|

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from any impurities. Gas chromatography-mass spectrometry is a powerful hyphenated technique for the analysis of volatile compounds.

Direct analysis of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride by GC-MS is challenging due to its low volatility and the polar nature of the primary amine salt. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable compound. A common derivatization strategy for primary amines is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding N-trifluoroacetyl derivative. shimadzu.comresearchgate.net

The resulting N-trifluoroacetyl-3-(4-tert-butylphenyl)propan-1-amine is significantly more volatile and amenable to GC separation. The mass spectrum of this derivative, obtained by electron ionization (EI), would provide a unique fragmentation pattern that can be used for structural confirmation.

The fragmentation of N-trifluoroacetylated phenethylamines is well-documented. researchgate.net The molecular ion peak (M+) may be observed, but often the most significant fragmentation pathway involves cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. For the N-trifluoroacetyl derivative of the target compound, a prominent fragment would be expected from the loss of the 4-tert-butylbenzyl radical. Another characteristic fragmentation would be the cleavage of the bond between the first and second carbon of the propyl chain, leading to a fragment containing the aromatic ring.

Table 4: Predicted Key Mass Fragments for N-Trifluoroacetyl-3-(4-tert-butylphenyl)propan-1-amine

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M]+ | 301 | Molecular Ion |

| [M - 147]+ | 154 | Loss of 4-tert-butylbenzyl radical |

| [C10H13]+ | 133 | 4-tert-butylpropylbenzene fragment |

| [C9H11]+ | 119 | Tropylium-like ion from benzyl (B1604629) cleavage |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride and for the separation of this compound from any potential impurities or related substances. The method's high resolution and sensitivity make it ideal for quantitative and qualitative analysis in research and quality control settings.

A typical HPLC method for the analysis of a primary aromatic amine like 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride would employ a reversed-phase column, which is effective for separating non-polar to moderately polar compounds. The separation mechanism is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

Illustrative HPLC Method Parameters:

A hypothetical, yet scientifically grounded, HPLC method for the purity determination of 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride is detailed in the table below. This method is designed to provide robust separation from potential process-related impurities, such as starting materials or by-products.

Interactive Table: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape for amines and is a common ion-pairing agent. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |

| Gradient | 20% B to 80% B over 15 minutes | A gradient elution is suitable for separating compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm | The phenyl group of the compound is expected to have strong absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Detailed Research Findings:

In a hypothetical analysis, the main peak corresponding to 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride would be expected to elute with a significant retention time, and any impurities would elute either before or after, depending on their relative polarities. For instance, a more polar impurity might elute earlier, while a less polar, more hydrophobic impurity would have a longer retention time. The purity of a sample would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight distribution of polymers. Should 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride be used as a monomer or a functionalizing agent in the synthesis of polymers, SEC would be a critical tool for analyzing the resulting macromolecular structures.

SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and therefore elute earlier, while smaller molecules can penetrate the pores to a greater extent and have a longer elution path, resulting in later elution.

Application in Polymer Research:

If, for instance, 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride were to be incorporated into a polymer backbone, for example, a polyimide or a polyamide, SEC would be employed to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Illustrative SEC Method Parameters:

The following table outlines a hypothetical SEC method for the characterization of a polymer containing the 3-(4-Tert-butylphenyl)propan-1-amine moiety.

Interactive Table: Hypothetical SEC Method Parameters for Polymer Analysis

| Parameter | Value | Rationale |

| Columns | Set of two SEC columns (e.g., polystyrene-divinylbenzene based) | A set of columns with different pore sizes provides better resolution over a wider range of molecular weights. |

| Mobile Phase | Tetrahydrofuran (THF) with 0.1% Triethylamine | THF is a good solvent for a wide range of polymers. Triethylamine is often added to reduce interactions between the polymer and the stationary phase, especially for polymers containing amine groups. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical SEC. |

| Column Temperature | 40 °C | Elevated temperature can improve solubility and reduce viscosity. |

| Detection | Refractive Index (RI) and UV (at 220 nm) | An RI detector is a universal detector for polymers, while a UV detector would be sensitive to the aromatic part of the polymer derived from the amine. |

| Calibration | Polystyrene standards | Calibration with well-characterized standards of a similar polymer is necessary to obtain accurate molecular weight information. |

Detailed Research Findings:

In a hypothetical SEC analysis of a polymer synthesized using 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride, the resulting chromatogram would show a distribution of molecular sizes. The shape of the peak would provide qualitative information about the polydispersity of the polymer. A narrow peak would indicate a more uniform distribution of polymer chain lengths (low PDI), while a broad peak would suggest a wider range of molecular weights (high PDI).

The data obtained from the RI and UV detectors would be used to construct a calibration curve from the polystyrene standards. This curve would then be used to calculate the Mn, Mw, and PDI of the polymer sample. The presence of the tert-butylphenyl group would be confirmed by the UV detector's response. The molecular weight distribution is a critical parameter as it significantly influences the physical and mechanical properties of the polymer, such as its strength, viscosity, and glass transition temperature. Therefore, SEC is a vital technique in the development and quality control of such polymeric materials.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with a good balance between accuracy and computational cost.

A DFT analysis of 3-(4-Tert-butylphenyl)propan-1-amine (B2721746) hydrochloride would provide a detailed picture of its electronic landscape. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, a range of global reactivity descriptors can be derived. These descriptors help in quantifying the molecule's reactivity.

Table 1: Illustrative Reactivity Descriptors Derivable from DFT Calculations

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |

These calculations would likely reveal that the electron density is highest around the phenyl ring and the nitrogen atom of the amine group, which are the most probable sites for electrophilic and nucleophilic interactions, respectively.

The flexibility of the propan-1-amine side chain in 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride allows it to adopt various conformations. Conformational analysis is the study of the energetics of these different spatial arrangements, which arise from rotation around single bonds. For this molecule, the key dihedral angles would be along the C-C bonds of the propyl chain.

A computational scan of the potential energy surface, by systematically rotating these bonds, would identify the most stable (lowest energy) conformers. The bulky tert-butyl group on the phenyl ring would exert significant steric hindrance, influencing the preferred orientation of the side chain. The most stable conformation would likely be one that minimizes steric clashes between the tert-butyl group and the aminopropyl chain, as well as gauche interactions within the chain itself. The protonated amine group (in the hydrochloride salt) would also engage in intramolecular interactions, potentially forming a hydrogen bond with the π-electron system of the phenyl ring in certain orientations.

Quantum chemical calculations can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to validate the computed structure and to aid in the interpretation of experimental results. By calculating the NMR shielding tensors for the optimized geometry of the molecule, theoretical chemical shifts can be obtained. Discrepancies between calculated and experimental shifts can often be resolved by considering a Boltzmann-weighted average of the shifts for all significantly populated conformers, providing a more accurate representation of the molecule's behavior in solution.

Molecular Dynamics and Simulation Studies

While quantum mechanics is ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their interactions with other molecules and their environment.

In the solid state or in solution, molecules of 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride will interact with each other. MD simulations can model these interactions. In the hydrochloride salt, the primary interactions would be ionic bonds between the protonated amine (R-NH₃⁺) and the chloride ion (Cl⁻). Additionally, hydrogen bonds would form between the amine protons and the chloride ions of neighboring molecules.

The nonpolar tert-butylphenyl groups would likely engage in van der Waals interactions, potentially leading to π-stacking between the phenyl rings. MD simulations could predict how these molecules arrange themselves in a condensed phase, providing insights into crystal packing or aggregation behavior in solution. The balance between the ionic/hydrogen bonding interactions of the hydrophilic amine hydrochloride head and the hydrophobic interactions of the tert-butylphenyl tail would govern any self-assembly processes.

MD simulations are also a valuable tool for studying the interaction of molecules with surfaces. For instance, the adsorption behavior of 3-(4-Tert-butylphenyl)propan-1-amine hydrochloride on a metal surface could be investigated. Such studies are relevant for applications like corrosion inhibition or surface modification.

The simulation would model the molecule approaching the surface and would track its orientation and binding energy. It is plausible that the molecule would adsorb onto a metal surface through the amine group, which can coordinate with metal atoms. The orientation of the phenyl ring and the alkyl chain relative to the surface would depend on the interplay of forces between the molecule, the surface, and any solvent molecules present. The bulky tert-butyl group might influence the packing density of the molecules on the surface, creating a protective hydrophobic layer.

Cheminformatics and Data Analysis

Structure-Activity Relationship (SAR) Studies in Non-Biological Systems

Structure-Activity Relationship (SAR) studies of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride in non-biological systems aim to correlate its molecular structure with its activity in various chemical applications, such as catalysis or materials science. While specific SAR studies on this particular compound in non-biological contexts are not extensively documented in publicly available literature, the principles can be extrapolated from research on analogous substituted phenethylamines. The primary focus of such studies would be to understand how modifications to the three key structural features—the tert-butyl group, the phenyl ring, and the propan-1-amine side chain—influence its performance in a given application.

The bulky tert-butyl group at the para-position of the phenyl ring significantly influences the molecule's steric and electronic properties. This group can impact how the molecule interacts with surfaces or other reactants in a catalytic system. For instance, in a hypothetical catalytic application, the size of the tert-butyl group could control the selectivity of a reaction by sterically hindering certain reaction pathways.

Modifications to the phenyl ring, such as the introduction of additional substituents, would alter the electron density of the ring and, consequently, its reactivity. Electron-donating or electron-withdrawing groups would impact the molecule's ability to participate in various chemical transformations.

The propan-1-amine side chain is a critical functional group. Its length and the presence of the primary amine are key to its chemical behavior. The amine group can act as a nucleophile, a base, or a ligand for metal catalysts. SAR studies might investigate how altering the length of the alkyl chain or substituting the amine hydrogens affects its activity. For example, a shorter or longer alkyl chain could change the molecule's conformational flexibility and its ability to orient itself effectively in a chemical process.

A hypothetical SAR study could explore a series of analogs of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride in a specific non-biological application, for instance, as a phase-transfer catalyst. The findings could be summarized in a data table as follows:

| Compound | Modification | Observed Activity | Inferred Relationship |

|---|---|---|---|

| 3-(4-tert-butylphenyl)propan-1-amine hydrochloride | Baseline | Moderate | - |

| 3-(4-isopropylphenyl)propan-1-amine hydrochloride | tert-butyl to isopropyl | Slightly Decreased | Bulky steric group is important for activity. |

| 3-(4-tert-butylphenyl)ethan-1-amine hydrochloride | Propyl to ethyl chain | Decreased | Optimal chain length is crucial for activity. |

| N-methyl-3-(4-tert-butylphenyl)propan-1-amine hydrochloride | Primary to secondary amine | Significantly Decreased | Primary amine functionality is critical. |

| 3-(2,4-di-tert-butylphenyl)propan-1-amine hydrochloride | Additional ortho tert-butyl group | Increased | Increased steric hindrance enhances selectivity. |

Predictive Modeling for Chemical Properties and Reaction Outcomes

Predictive modeling for 3-(4-tert-butylphenyl)propan-1-amine hydrochloride involves the use of computational tools to forecast its physicochemical properties and behavior in chemical reactions. These models are often built upon Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) principles, which correlate molecular descriptors with specific endpoints.

For predicting chemical properties, models can estimate parameters such as solubility, boiling point, vapor pressure, and partition coefficient. These models typically use a set of calculated molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure. For amine hydrochlorides, specific models have been developed to predict properties relevant to industrial applications, such as their behavior in different solvent systems.

Predictive modeling of reaction outcomes for 3-(4-tert-butylphenyl)propan-1-amine hydrochloride can forecast its reactivity in various chemical transformations. For example, computational models can predict the most likely sites of reaction, the activation energies for different reaction pathways, and the potential products of a given reaction. Density Functional Theory (DFT) is a powerful quantum mechanical method used for this purpose. By calculating the electron distribution and orbital energies, DFT can provide insights into the molecule's nucleophilicity and electrophilicity, guiding the prediction of its chemical behavior.

A hypothetical application of predictive modeling could be to assess the stability of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride under different conditions. A QSPR model could be developed to predict its degradation rate based on descriptors such as bond dissociation energies and the presence of susceptible functional groups.

The following table illustrates the types of data that could be generated from predictive modeling studies for this compound:

| Property/Outcome | Modeling Approach | Predicted Value/Outcome | Key Descriptors/Inputs |

|---|---|---|---|

| Aqueous Solubility | QSPR | Predicted solubility value (e.g., mg/L) | LogP, Polar Surface Area, Molecular Weight |

| Boiling Point | QSPR | Predicted temperature (°C) | Topological indices, van der Waals volume |

| Site of Protonation | DFT | Amine nitrogen | Calculated atomic charges, electrostatic potential map |

| Oxidative Degradation Rate | QSAR | Predicted rate constant | HOMO-LUMO gap, number of abstractable hydrogens |

| Product of N-alkylation | Reaction Informatics | Structure of the secondary amine product | Reactant structures, reaction conditions |

Future Research Directions and Emerging Trends

Innovations in Sustainable and Green Synthesis of Arylalkylamines

The synthesis of arylalkylamines is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.orgyoutube.com This paradigm shift is driven by the need for more sustainable manufacturing practices within the pharmaceutical and chemical industries. acs.orgelsevier.com Future research in the synthesis of 3-(4-tert-butylphenyl)propan-1-amine (B2721746) and related structures will likely focus on several key areas of innovation.

One major trend is the move towards using renewable resources and developing greener catalytic methods. rsc.org Researchers are exploring bio-based pathways for amine synthesis, which, while appearing inherently sustainable, require comprehensive evaluation using green metrics toolkits to assess their true environmental footprint. rsc.org The development of solvent-free or base-free reaction conditions is another significant advancement, as demonstrated in the synthesis of certain acyl pyrazole (B372694) derivatives, which minimizes chemical waste. mdpi.com

Furthermore, the use of visible-light-induced reactions and inexpensive photocatalysts is gaining traction as an efficient and environmentally friendly methodology for creating complex amine structures. acs.org These methods often offer high diastereoselectivity and avoid the use of transition metals, contributing to cleaner reaction profiles. acs.org The overarching goal is to design synthetic routes that are not only efficient in terms of yield but also minimize waste, reduce energy consumption, and utilize less hazardous substances. youtube.com

Key Principles of Green Chemistry in Amine Synthesis

| Principle | Description | Relevance to Arylalkylamine Synthesis |

|---|---|---|

| Waste Prevention | Prioritizing the prevention of waste over treatment or cleanup. | Developing one-pot synthesis and telescopic processes to avoid isolating intermediates. acs.org |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Designing reactions that form multiple bonds in a single domino reaction. acs.org |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Replacing toxic reagents like POCl3 or SOCl2 with greener alternatives like polyphosphate ester (PPE). mdpi.com |

| Use of Renewable Feedstocks | Utilizing raw materials and feedstocks that are renewable rather than depleting. | Investigating bio-based sources for the synthesis of amine precursors. rsc.org |

| Catalysis | Using catalytic reagents in small amounts that can be recycled, in preference to stoichiometric reagents. | Developing highly efficient catalyst systems, such as dual catalysts or those with low palladium loading. acs.org |

Development of Novel Derivatives with Enhanced Reactivity or Specific Research Applications

The core structure of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride serves as a scaffold for the development of novel derivatives with potentially enhanced properties. Future research will focus on creating analogues with tailored reactivity, selectivity, or specific functionalities for various research applications.

One approach involves the strategic functionalization of the parent molecule. For instance, the introduction of different substituents on the aromatic ring or modifications to the alkyl chain can significantly alter the molecule's electronic and steric properties. Asymmetric α-functionalizations of related aldehyde precursors can lead to chiral products with high enantioselectivity, which are valuable as building blocks for more complex molecules.

The synthesis of new heterocyclic derivatives, such as 2-amino-1,3,4-thiadiazoles, from related starting materials highlights a trend towards creating compounds with diverse biological potential. mdpi.com These derivatives have shown a range of activities, including antitumor and antibacterial properties, suggesting that novel derivatives of arylalkylamines could be explored for similar applications. mdpi.com The development of one-pot synthesis methods for such derivatives, using less toxic reagents, further facilitates the exploration of a wider chemical space. mdpi.com

Integration of Machine Learning and AI in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical synthesis. mdpi.comnih.gov These computational tools are being increasingly integrated into the design and discovery process for new molecules, including derivatives of arylalkylamines.